molecular formula C21H16ClN5O4 B2604236 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1020969-32-7

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2604236
CAS No.: 1020969-32-7
M. Wt: 437.84
InChI Key: CCUMUJLOXPYUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” has a molecular formula of C21H16ClN5O4 . Its average mass is 437.836 Da and its monoisotopic mass is 437.089081 Da .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related compounds often involves the reaction of precursor molecules under specific conditions to yield derivatives with potential biological activities. For instance, the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles involved the reaction of 2-amino-1,3,4-thiadiazole with various reagents, leading to compounds that exhibited promising antitumor and antioxidant activities (Hamama et al., 2013). Another study focused on the transformation of 1,5-benzoxazepines into spirobenzoxazoles, synthesizing pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines, which were screened for their biological activities (Kurasawa et al., 1988).

Antimicrobial and Antitumor Applications

Some synthesized compounds have been evaluated for their antimicrobial and antitumor properties. For example, fused 1,2,4-triazine derivatives were prepared and screened for their in vitro antimicrobial and antitumor activity, demonstrating the potential of such compounds in therapeutic applications (Abd El-Moneim et al., 2015). Additionally, the synthesis of heterocycles incorporating a thiadiazole moiety aimed at assessing insecticidal activities against Spodoptera littoralis, highlighted the agricultural applications of such research (Fadda et al., 2017).

Drug-likeness and Computational Studies

Computational approaches have also been employed to predict the drug-likeness and in vitro microbial investigation of synthesized compounds. For instance, a study on 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids demonstrated their potential antimicrobial activities and drug-likeness properties (Pandya et al., 2019).

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4/c22-14-3-1-13(2-4-14)16-10-17-21(29)26(23-12-27(17)25-16)11-20(28)24-15-5-6-18-19(9-15)31-8-7-30-18/h1-6,9-10,12H,7-8,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUMUJLOXPYUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.